Fingolimod-Verunreinigung 13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Behandlung der Multiplen Sklerose

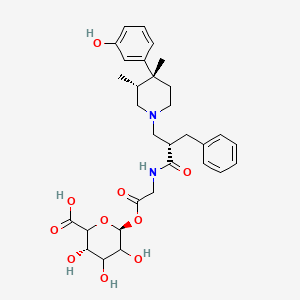

Fingolimod ist ein Sphingosin-1-Phosphat-Rezeptor-Modulator, der für die orale Behandlung der schubförmigen-remittierenden Multiplen Sklerose (RRMS) zugelassen ist, einer Form der MS, die durch ein Muster der Verschlimmerung neurologischer Symptome gefolgt von Erholung gekennzeichnet ist {svg_1} {svg_2}.

Bioverfügbarkeitsbewertung

Die in einer Studie beschriebene analytische Methode kann angewendet werden, um die interindividuellen Unterschiede in der Bioverfügbarkeit von Fingolimod und seinem Metaboliten Fingolimod-Phosphat zu bewerten und diese Unterschiede möglicherweise mit der interindividuellen Variabilität in den klinischen Reaktionen in Beziehung zu setzen {svg_3}.

Pharmakologische Wirkungen

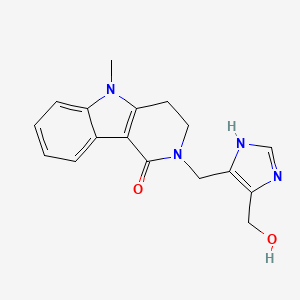

Der aktive Metabolit, Fingolimod-Phosphat, wirkt auf Sphingosin-1-Phosphat-Rezeptoren (S1PRs), um eine Reihe pharmakologischer Wirkungen hervorzurufen {svg_4}.

Inhibitorische Wirkungen auf Enzyme

Neben der Ausübung inhibitorischer Wirkungen auf Enzyme des Sphingolipid-Stoffwechsels hemmt Fingolimod auch Histon-Deacetylasen, transienten Rezeptorpotential-Kationenkanal-Subfamilie M-Mitglied 7 (TRMP7), zytosolische Phospholipase A2α (cPLA2α) und reduziert die Lysophosphatidsäure (LPA)-Plasmaspiegel {svg_5}.

Aktivierung der Proteinphosphatase

Fingolimod aktiviert Proteinphosphatase 2A (PP2A), die an einer Vielzahl von Zellprozessen beteiligt ist {svg_6}.

Induktion von Apoptose und Autophagie

Fingolimod induziert Apoptose und Autophagie, die entscheidende Prozesse im Zelltod und im Überleben sind {svg_7}.

Wirkmechanismus

Target of Action

Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .

Mode of Action

Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Action Environment

The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .

Biochemische Analyse

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it may have effects on metabolic flux or metabolite levels .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod Impurity 13 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-aminobenzonitrile", "2,4-dichlorobenzaldehyde", "1,3-propanediamine", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichlorophenyl)acetonitrile\n2-aminobenzonitrile and 2,4-dichlorobenzaldehyde are mixed in ethanol and refluxed for several hours. The resulting product is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)acetonitrile.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)acetonitrile is reacted with 1,3-propanediamine in ethanol under reflux. The mixture is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)ethylamine.", "Step 3: Synthesis of methyl 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)ethylamine is reacted with methyl iodide in acetic acid under reflux. The resulting product is then washed with water and dried to obtain methyl 2-(2,4-dichlorophenyl)ethylamine.", "Step 4: Synthesis of Fingolimod Impurity 13\nMethyl 2-(2,4-dichlorophenyl)ethylamine is reacted with sodium hydroxide in water under reflux. The resulting product is then filtered and washed with water to obtain Fingolimod Impurity 13." ] } | |

CAS-Nummer |

882691-14-7 |

Molekularformel |

C21H35NO3 |

Molekulargewicht |

349.51 |

Aussehen |

White Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

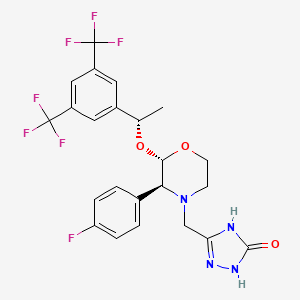

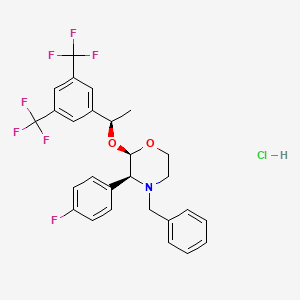

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)

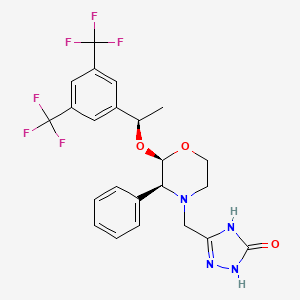

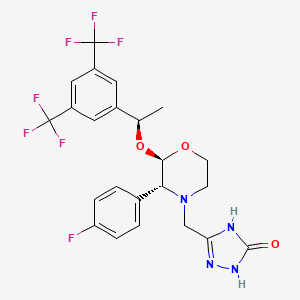

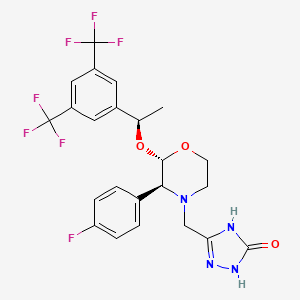

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)